molecular formula C13H11FN2O4 B1394302 [3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 1239731-56-6

[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Cat. No. B1394302
M. Wt: 278.24 g/mol
InChI Key: CUQSHHAJJIBNRC-UHFFFAOYSA-N
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Description

“[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid”, also known as FMOP, is a pyridazine derivative. It has a molecular weight of 278.24 . The IUPAC name for this compound is “2-(3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetic acid” and its InChI code is "1S/C13H11FN2O4/c1-20-11-6-8(14)2-3-9(11)10-4-5-12(17)16(15-10)7-13(18)19/h2-6H,7H2,1H3,(H,18,19)" .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name and InChI code. It contains a pyridazine ring which is a six-membered ring with two nitrogen atoms. It also has a fluoro and a methoxy group attached to a phenyl ring, and an acetic acid group attached to the pyridazine ring .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 278.24 . The storage temperature is 28°C .

Scientific Research Applications

Inhibitor in Alzheimer's Disease Treatment

[3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate derivatives, related to the queried compound, have been synthesized and evaluated as inhibitors for acetylcholinesterase (EeAChE) and butyrylcholinesterase (BuChE) enzymes. These enzymes are significant in the context of Alzheimer's disease treatment. The study found that certain derivatives, like [3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl heptylcarbamate, showed potent inhibitory action, suggesting their potential as lead candidates for Alzheimer's disease treatment (Dundar et al., 2019).

Fluorescence in Biomedical Analysis

6-Methoxy-4-quinolone (6-MOQ), an oxidation product derived from 5-methoxyindole-3-acetic acid, demonstrates characteristics valuable in biomedical analysis. This novel fluorophore exhibits strong fluorescence in a wide pH range, stability against light and heat, and potential as a fluorescent labeling reagent in the determination of carboxylic acids (Hirano et al., 2004).

Anticonvulsant and Neurotoxicity Evaluation

Pyrimidine-5-carbonitrile derivatives, which are structurally related to the queried compound, have been synthesized and evaluated for their anticonvulsant and neurotoxicity effects. Some derivatives demonstrated significant activity in preventing seizure spread at low doses, indicating potential for the treatment of convulsive disorders (Shaquiquzzaman et al., 2012).

Antioxidant and Anticancer Activity

Derivatives of 3(2H)-one pyridazinone, structurally similar to the compound , have been synthesized and shown to possess potential antioxidant activity. These compounds were also evaluated for anticancer activity through molecular docking studies, highlighting their utility in therapeutic research (Mehvish & Kumar, 2022).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4/c1-20-11-6-8(14)2-3-9(11)10-4-5-12(17)16(15-10)7-13(18)19/h2-6H,7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQSHHAJJIBNRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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